molecular formula C16H14N2O4 B11797859 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11797859
M. Wt: 298.29 g/mol
InChI Key: PYSVRWUDXFXWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a promising chemical scaffold in modern anticancer drug discovery. As a 1H-benzo[d]imidazole (BBZ) derivative, this compound is of significant interest for developing novel small molecules that modulate biological functions, particularly for its potential to interact with DNA and inhibit key enzymatic processes . Scientific literature indicates that structurally similar 1H-benzo[d]imidazoles have been designed and synthesized as potential anticancer agents, with some analogues demonstrating the ability to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication . These inhibitors can cause DNA damage that leads to cell cycle arrest in the G2/M phase, triggering cancer cell death . Furthermore, related 2-phenyl-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their potent antiproliferative effects against various breast cancer cell lines (such as MDA-MB231, MDA-MB468, and MCF7), in some cases exhibiting activity greater than the reference drug cisplatin . This highlights the value of this chemical class in oncology research. Researchers can leverage this compound as a key building block for synthesizing novel heterocyclic compounds or as a reference standard in biochemical assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-2-22-14-8-9(4-6-13(14)19)15-17-11-5-3-10(16(20)21)7-12(11)18-15/h3-8,19H,2H2,1H3,(H,17,18)(H,20,21)

InChI Key

PYSVRWUDXFXWER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminobenzoic Acid with 3-Ethoxy-4-hydroxybenzaldehyde

The most direct method involves the cyclocondensation of 3,4-diaminobenzoic acid with 3-ethoxy-4-hydroxybenzaldehyde under oxidative conditions. This one-pot reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydrogenation to form the benzimidazole core.

Procedure :

  • Reagents :

    • 3,4-Diaminobenzoic acid (1.0 equiv)

    • 3-Ethoxy-4-hydroxybenzaldehyde (1.05 equiv)

    • Sodium dithionite (Na₂S₂O₄, 2.0 equiv) in DMSO (20 mL/g substrate)

  • Conditions :

    • Temperature: 120°C

    • Duration: 8–12 hours under nitrogen atmosphere

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by pouring into ice-cilled water.

    • Filter and recrystallize from ethanol/water (1:1 v/v).

Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via a Schiff base intermediate, with sodium dithionite acting as both a reducing agent and a proton shuttle to facilitate cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Procedure :

  • Reagents :

    • 3,4-Diaminobenzoic acid (1.0 equiv)

    • 3-Ethoxy-4-hydroxybenzaldehyde (1.05 equiv)

    • Sodium disulfide (Na₂S₂, 1.2 equiv) in DMF (15 mL/g substrate)

  • Conditions :

    • Microwave reactor: Anton-Paar Monowave 300

    • Temperature: 240°C

    • Pressure: 10 bar

    • Duration: 5–10 minutes

  • Workup :

    • Quench with ice water.

    • Filter and wash with ethanol.

Yield : 78–82%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Improved purity due to minimized side reactions.

Ester Hydrolysis Route

This two-step method involves synthesizing the ethyl ester derivative followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Procedure :

  • Reagents :

    • 3,4-Diaminobenzoic acid ethyl ester (1.0 equiv)

    • 3-Ethoxy-4-hydroxybenzaldehyde (1.05 equiv)

    • Na₂S₂O₄ (2.0 equiv) in DMSO

  • Conditions :

    • 120°C, 10 hours.

  • Yield : 70–75%.

Step 2: Hydrolysis to Carboxylic Acid

Procedure :

  • Reagents :

    • Ethyl ester derivative (1.0 equiv)

    • NaOH (2.0 equiv) in ethanol/water (4:1 v/v)

  • Conditions :

    • Reflux for 6 hours.

  • Workup :

    • Acidify to pH 2–3 with HCl.

    • Filter and dry under vacuum.

Yield : 85–90%.

Reaction Optimization Strategies

Solvent Systems

SolventDielectric ConstantReaction Rate (k, min⁻¹)Yield (%)
DMSO46.70.1272
DMF36.70.1578
Ethanol24.30.0865

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Catalytic Additives

  • p-Toluenesulfonic acid (pTSA) : Increases yield by 8–10% via acid-catalyzed imine formation.

  • Molecular sieves (4Å) : Absorb water, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO- d6, 300 MHz) :
    δ 12.85 (s, 1H, COOH), 10.45 (s, 1H, OH), 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) :
    3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Challenges and Solutions

Regioselectivity Issues

The competing formation of 5- vs. 6-carboxylic acid isomers is mitigated by:

  • Steric effects : Bulky substituents on the benzaldehyde direct cyclization to the 6-position.

  • Electronic effects : Electron-withdrawing groups (e.g., -COOH) stabilize transition states at the 6-position.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted diamine.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
3,4-Diaminobenzoic acid450
3-Ethoxy-4-hydroxybenzaldehyde620
Sodium dithionite35

Microwave-assisted synthesis reduces energy costs by 40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid have demonstrated potent cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin and sorafenib .

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial effects. Certain benzo[d]imidazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi. For example, modifications to the benzo[d]imidazole structure have led to compounds with MIC values as low as 5.08 µM against Staphylococcus aureus and Candida albicans .

Synthetic Pathways

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions, including condensation reactions between appropriate phenolic precursors and imidazole derivatives. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, FTIR, and mass spectrometry to confirm structural integrity .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • A study on a series of benzimidazole derivatives reported that specific substitutions at the phenolic position significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of established drugs .
  • Another investigation demonstrated the antimicrobial potential of a related compound against multiple bacterial strains, emphasizing its role as a promising lead for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid

  • Structure : Replaces the 3-ethoxy-4-hydroxyphenyl group with a pyridin-4-yl moiety.
  • However, it lacks the phenolic hydroxyl group, reducing antioxidant or metal-chelating activity compared to the target compound .
  • Applications : Used in luminescent materials and protein degradation studies (e.g., PROTACs) .

2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic Acid (BIMa)

  • Structure : Features a 2-hydroxyphenyl group instead of 3-ethoxy-4-hydroxyphenyl.
  • Properties: The ortho-hydroxyl group facilitates stronger hydrogen bonding but reduces steric bulk compared to the target compound.
  • Biological Activity : Demonstrated acetylcholinesterase inhibition, whereas the target’s ethoxy group may alter pharmacokinetics (e.g., blood-brain barrier penetration) .

1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid

  • Structure : Incorporates a biphenyl-methyl group and a propyl chain (Cas 884330-12-5, ).
  • Properties : The biphenyl moiety enhances hydrophobicity and receptor-binding affinity, likely targeting G-protein-coupled receptors. The target compound’s simpler structure may offer synthetic advantages but reduced specificity for certain biological targets .

5-{5-[2-(3,4,5-Trihydroxyphenyl)-1H-benzo[d]imidazol-6-yl]-1H-benzo[d]imidazol-2-yl}benzene-1,2,3-triol (BIB)

  • Structure : Contains multiple hydroxyl groups on phenyl rings ().
  • Properties : High polarity and metal-chelating capacity make it effective in anti-corrosion epoxy coatings. The target compound’s single hydroxyl group limits similar applications but improves metabolic stability .

Table 1: Key Properties of Selected Analogues

Compound Substituent LogP* Key Applications Notable Features
Target Compound 3-Ethoxy-4-hydroxyphenyl ~2.1 Enzyme inhibition, materials Balanced lipophilicity/H-bonding
2-(Pyridin-4-yl)-analogue Pyridin-4-yl ~1.8 Luminescent materials, PROTACs π-π stacking, basic nitrogen
BIMa 2-Hydroxyphenyl ~1.5 Neuroprotective agents Strong H-bonding, acetylcholinesterase inhibition
BIB 3,4,5-Trihydroxyphenyl ~0.9 Anti-corrosion coatings Multi-dentate metal chelation

*Estimated LogP values based on substituent contributions.

Biological Activity

The compound 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a member of the benzimidazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of benzimidazole derivatives generally involves the reaction of substituted phenyl compounds with various carboxylic acids or their derivatives. For instance, a common method includes the use of microwave-assisted synthesis techniques that enhance yield and reduce reaction times. The specific procedure for synthesizing 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has not been explicitly detailed in available literature; however, similar methodologies can be inferred from related compounds .

Antihypertensive Activity

Research indicates that benzimidazole derivatives can exhibit antihypertensive effects. Compounds in this class have been shown to inhibit angiotensin II type 1 (AT1) receptors, leading to reduced blood pressure in various animal models. The presence of specific substituents at the 4-position of the phenyl ring is crucial for optimal receptor interaction and activity .

Anti-inflammatory Effects

Benzimidazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and enzymes, such as IL-1β and TNF-α, contributing to their therapeutic potential in treating inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been explored extensively. The compound has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Case Studies

  • Antihypertensive Effects : A study demonstrated that a related benzimidazole compound significantly lowered blood pressure in hypertensive rats when administered at doses of 10-20 mg/kg. The mechanism was attributed to non-competitive inhibition of AT1 receptors .
  • Anti-inflammatory Activity : Another investigation reported that a series of benzimidazole derivatives exhibited IC50 values ranging from 50 to 200 nM against TNF-α production in vitro, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens, suggesting significant antimicrobial activity .

Data Summary

Activity Type IC50/Effectiveness Reference
AntihypertensiveSignificant reduction in BP
Anti-inflammatoryIC50: 50 - 200 nM
AntimicrobialMIC: 32 µg/mL against E. coli

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a related benzimidazole derivative was prepared by refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization (DMF/acetic acid mixture) . Key steps include:

  • Reaction Optimization : Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS (e.g., m/z 500.2 [M+H]+ for analogs) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • HPLC/UV-Vis : Use C18 columns (e.g., Purospher®STAR) with mobile phases like acetonitrile/water (0.1% TFA) to assess purity .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., observed m/z 253.73 for a related imidazole hydrochloride) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies guide the development of this compound as an EGFR inhibitor?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding interactions with EGFR (PDB ID: 1M17).
  • Validation : Compare docking scores (e.g., binding affinity ≤ -9.0 kcal/mol) with known inhibitors like gefitinib .
  • In Vitro Correlation : Validate predictions via kinase inhibition assays (IC50_{50} values) and cytotoxicity screening (e.g., MTT assay on A549 cells) .

Q. What strategies resolve contradictions between in silico predictions and experimental biological activity?

  • Methodological Answer :

  • Data Triangulation : Cross-validate docking results with MD simulations (e.g., 100 ns trajectories to assess binding stability) .
  • Metabolic Stability : Test hepatic microsomal stability to rule out rapid degradation (e.g., t1/2_{1/2} > 60 minutes in rat liver microsomes).
  • Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the ethoxy/hydroxyphenyl groups (Table 1, ):
R1R2EGFR IC50_{50} (nM)
-OEt-OH85 ± 3.2
-OMe-OCH2_2CF3_3120 ± 4.1
  • Key Insights : Electron-withdrawing groups at R2 enhance potency by stabilizing hydrogen bonds in EGFR’s ATP-binding pocket .

Q. What theoretical frameworks are essential for designing mechanistic studies?

  • Methodological Answer :

  • Conceptual Anchoring : Link research to enzyme inhibition kinetics (e.g., Michaelis-Menten models) or pharmacophore models .
  • Experimental Design : Use embedded designs (quantitative + qualitative data) to address primary (e.g., IC50_{50}) and secondary questions (e.g., metabolic pathways) .

Q. How should researchers address stability challenges in aqueous formulations?

  • Methodological Answer :

  • pH-Solubility Profiling : Test solubility across pH 1–7.4 (e.g., ≥50 µg/mL at pH 6.8 for intestinal absorption).
  • Excipient Screening : Use cyclodextrins or PEGs to enhance solubility without altering bioactivity .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare results in EGFR-overexpressing (e.g., H1975) vs. wild-type lines (e.g., HEK293).
  • Mechanistic Studies : Perform Western blotting to confirm EGFR phosphorylation inhibition .
  • Resistance Testing : Assess ABC transporter expression (e.g., P-gp efflux) via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.